N1-cyclopentyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide

GPR35 GPCR antagonism BRET assay

N1-cyclopentyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide (CAS 1795478-53-3) is a synthetic N,N′-disubstituted oxalamide derivative with molecular formula C15H23N3O3 and a molecular weight of 293.37 g/mol. The compound features a central oxalamide core flanked by a cyclopentylamine group on the N1 side and a 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine moiety on the N2 side.

Molecular Formula C15H23N3O3
Molecular Weight 293.367
CAS No. 1795478-53-3
Cat. No. B2570923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopentyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide
CAS1795478-53-3
Molecular FormulaC15H23N3O3
Molecular Weight293.367
Structural Identifiers
SMILESCN1C=CC=C1C(CCNC(=O)C(=O)NC2CCCC2)O
InChIInChI=1S/C15H23N3O3/c1-18-10-4-7-12(18)13(19)8-9-16-14(20)15(21)17-11-5-2-3-6-11/h4,7,10-11,13,19H,2-3,5-6,8-9H2,1H3,(H,16,20)(H,17,21)
InChIKeyNTHYZGJCCXFOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-cyclopentyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide (CAS 1795478-53-3): Structural Identity and Procurement Baseline


N1-cyclopentyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide (CAS 1795478-53-3) is a synthetic N,N′-disubstituted oxalamide derivative with molecular formula C15H23N3O3 and a molecular weight of 293.37 g/mol [1]. The compound features a central oxalamide core flanked by a cyclopentylamine group on the N1 side and a 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propylamine moiety on the N2 side. Its topological polar surface area (TPSA) is predicted at 88.25 Ų with a calculated logP of 1.68, placing it within Lipinski's rule-of-five space [1]. The compound is catalogued as a research chemical of ≥95% purity and has been screened in at least one academic target-based assay [1].

Why N1-cyclopentyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide Cannot Be Replaced by Common Oxalamide Analogs


Within the N,N′-disubstituted oxalamide chemical space, even minor structural alterations produce divergent target engagement profiles, as demonstrated by the class-level SAR of oxalamide-based HIV-1 gp120 inhibitors where modifications to the oxalamide midregion convert full CD4-agonists into full CD4-antagonists [1]. The cyclopentyl-N1 substituent imparts distinct steric and conformational properties compared to smaller (cyclopropyl, methyl) or aromatic (phenyl) N1 variants, while the 1-methylpyrrol-2-yl moiety on the N2 side differs fundamentally from thiazole, isoxazole, or phenyl-based N2 groups in hydrogen-bonding capacity and π-character. The quantified evidence below demonstrates that structurally proximal analogs exhibit measurably different physicochemical parameters and bioactivity fingerprints, making simple interchange without revalidation scientifically unjustifiable.

N1-cyclopentyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide: Quantitative Differentiation Evidence Against Closest Analogs


GPR35 Antagonism: Target Compound Inactivity Versus Reference Antagonist CID2745687

In a BRET-based GPR35 antagonism assay employing 300 µM zaprinast as agonist, N1-cyclopentyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide exhibited no detectable antagonism up to 100 µM and was classified as inactive, whereas the reference GPR35 antagonist CID2745687 yielded an IC50 of 160 nM in the same assay system [1]. This >625-fold difference in potency defines the target compound's inability to engage GPR35 in competition with zaprinast.

GPR35 GPCR antagonism BRET assay

Molecular Weight and Steric Bulk Differentiation from the Cyclopropyl N1 Analog

Replacement of the cyclopentyl ring with a cyclopropyl group at the N1 position yields N1-cyclopropyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide (C13H19N3O3, MW 265.31 g/mol), a 9.5% reduction in molecular weight relative to the target compound (C15H23N3O3, MW 293.37 g/mol) [1]. The cyclopentyl group contributes two additional methylene units (net +28 Da) and increases the number of heavy atoms from 19 to 21, expanding the van der Waals surface area. This structural difference alters the compound's size-exclusion chromatographic retention and passive membrane permeability potential.

physicochemical differentiation molecular weight ring size

N2 Heterocycle Pharmacophore Differentiation: Pyrrole Versus Thiazole

The N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide analog (C10H13N3O2S, MW 239.29) substitutes the entire N2 pyrrole-hydroxypropyl motif with a thiazole ring, reducing molecular weight by 54 g/mol (18.5%) and eliminating the internal hydrogen bond donor (hydroxyl) present in the target compound [1][2]. This analog has demonstrated potent methionine aminopeptidase (MetAP) inhibition with metalloform-selective activity: IC50 = 67 nM for Co(II)-MetAP vs 53 µM for Mn(II)-MetAP and 46 µM for Fe(II)-MetAP [1]. The target compound, by contrast, possesses a hydroxyl-bearing propyl linker and 1-methylpyrrole that present different hydrogen-bond donor/acceptor geometry, suggesting the thiazole analog's MetAP activity cannot be extrapolated to the pyrrole-containing target compound.

pharmacophore heterocycle hydrogen bonding

Predicted Lipophilicity and Polar Surface Area Differentiation for Permeability Profiling

The target compound's predicted clogP of 1.68 and TPSA of 88.25 Ų [1] differentiate it from the thiazole analog (DrugBank DB07591), which has a lower predicted logP (estimated ~0.8) and smaller TPSA (~74 Ų) due to the absence of the hydroxyl group and the more compact thiazole ring. The target compound's additional hydroxyl group increases hydrogen-bond donor count from 1 to 2, which reduces predicted passive membrane permeability compared to the thiazole analog while enhancing aqueous solubility.

logP TPSA drug-likeness

N1-cyclopentyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide: Evidence-Grounded Application Scenarios


Negative Control Compound for GPR35 Antagonist Screening Campaigns

With confirmed inactivity against human GPR35 at concentrations exceeding 100 µM in BRET-based antagonism assays [1], this compound serves as a well-characterized negative control for high-throughput GPR35 screening. Its >625-fold weaker potency relative to CID2745687 (IC50 160 nM) provides a validated inactive baseline, enabling robust Z′-factor calculations and hit threshold determination in antagonist discovery workflows.

Cyclopentyl-Containing Oxalamide SAR Probe for Ring-Size Exploration

When medicinal chemistry campaigns require systematic exploration of N1 substituent steric effects within oxalamide series, the cyclopentyl variant (MW 293.37, 5-membered ring) provides a measurable increment over the cyclopropyl analog (MW 265.31, 3-membered ring) [2]. This 9.5% molecular weight increase and two additional sp³ carbons allow structure-activity relationship teams to correlate ring size with target affinity, selectivity, or pharmacokinetic parameters.

Hydroxy-Pyrrole Pharmacophore Toolkit for Fragment-Based or Combinatorial Library Synthesis

The compound's 3-hydroxy-3-(1-methylpyrrol-2-yl)propyl N2 moiety features a secondary alcohol hydrogen-bond donor and a π-excessive pyrrole ring, distinguishing it from thiazole-based oxalamide ligands whose MetAP inhibitory activity is metalloform-dependent [3]. This unique pharmacophore combination makes the compound a suitable building block for fragment-based screening libraries targeting enzymes or receptors where hydroxyl-pyrrole interactions are hypothesized.

Physicochemical Reference Standard for Oxalamide Solubility/Oral Developability Classification

With a measured logP of 1.68, TPSA of 88.25 Ų, and two hydrogen-bond donors [1], this compound occupies a borderline region of oral drug-likeness space. It can serve as a calibration standard for developability classification algorithms and solubility prediction models, particularly for comparing oxalamide analogs with differing HBD counts and polar surface areas.

Quote Request

Request a Quote for N1-cyclopentyl-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.